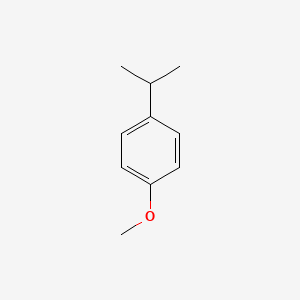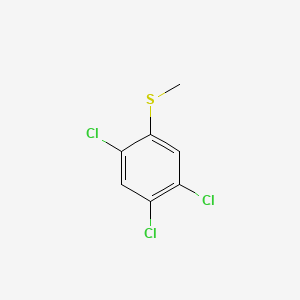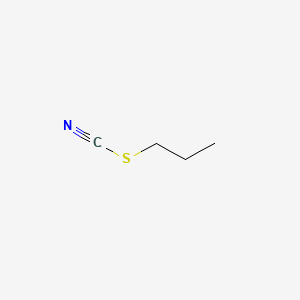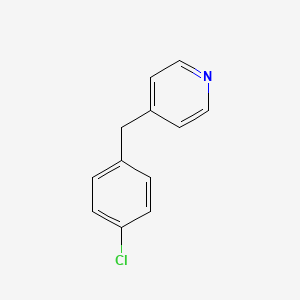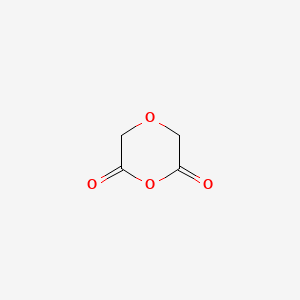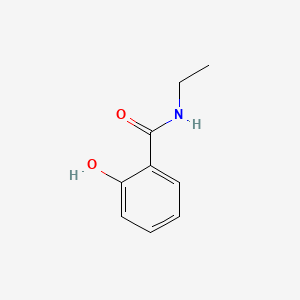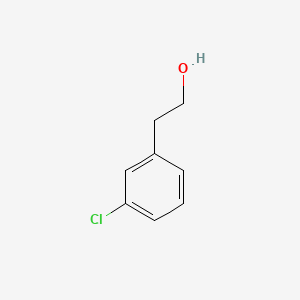
1-氯-2-氟乙烯
描述
1-Chloro-2-fluoroethylene, also known as 1-chloro-1,1-difluoroethylene and CFC-11, is a halogenated hydrocarbon that is used as a refrigerant and propellant in various industrial and commercial applications. It is also used as a precursor for the production of other halogenated hydrocarbons. In addition, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has a low boiling point, making it suitable for use as a refrigerant. It is also used as a fire suppressant, solvent, and aerosol propellant.
科学研究应用
Materials Science: Enhancing Electrochemical Reaction Activity
In materials science, 1-Chloro-2-fluoroethylene (CFE) has been shown to improve the electrochemical reaction activity of lithium nickel manganese oxide (LNMO)/Li half-cells when added to the electrolyte. This results in sharper oxidation and reduction peaks, indicating enhanced cell performance .
Spectroscopy: Microwave Spectra Analysis
CFE’s microwave spectra have been extensively studied, providing valuable data for the determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. This information is crucial for understanding molecular dynamics and interactions .
Chemical Synthesis: Refrigerants and Propellants
CFE serves as a precursor in the synthesis of environmentally friendly refrigerants like HCFO-1233zd (E), which are used as alternatives to traditional chlorofluorocarbons (CFCs). These compounds have significant industrial value due to their thermodynamic properties .
Industrial Processes: Production of Inert Liquids and Lubricants
The compound is utilized in the production of low-molecular-weight oils and greases, which serve as inert liquids and lubricants in various industrial applications .
Polymer Chemistry: Fluorinated Oligomers and Polymers
CFE is involved in the industrial production of fluorinated monomers and polymers, which are used in creating low surface energy coatings among other applications. These materials are known for their unique properties such as resistance to solvents, acids, and bases .
属性
IUPAC Name |
(E)-1-chloro-2-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHTBWXSHYCGS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300430 | |
| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2268-32-8, 460-16-2 | |
| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene, 1-chloro-2-fluoro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-chloro-2-fluoroethylene?
A1: The molecular formula of 1-chloro-2-fluoroethylene is C2H2ClF, and its molecular weight is 98.48 g/mol.
Q2: What spectroscopic techniques have been employed to characterize the structure of 1-chloro-2-fluoroethylene?
A2: Researchers have extensively used Fourier transform microwave spectroscopy [, , , , , , , , , ], millimeter-wave spectroscopy [, , ], and infrared spectroscopy [, , , , ] to analyze the rotational and vibrational spectra of 1-chloro-2-fluoroethylene and its isotopologues. This has enabled the determination of crucial structural parameters like bond lengths, bond angles, and nuclear quadrupole coupling constants.
Q3: How do the structures of cis- and trans-1-chloro-2-fluoroethylene differ?
A3: Cis- and trans-1-chloro-2-fluoroethylene are geometric isomers. In the cis isomer, the chlorine and fluorine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides [, , , ]. These structural differences influence their physical and chemical properties.
Q4: How does isotopic substitution aid in the structural determination of 1-chloro-2-fluoroethylene?
A4: Studying various isotopologues, such as those containing deuterium (D) or heavier chlorine (37Cl) and carbon (13C) atoms, provides information about the molecule's structure through changes in rotational constants [, , ]. By analyzing these isotopic shifts in the spectra, researchers can precisely determine bond lengths and angles.
Q5: What types of intermolecular interactions are observed in complexes of 1-chloro-2-fluoroethylene with protic acids?
A5: Studies on complexes of 1-chloro-2-fluoroethylene with hydrogen fluoride (HF) and hydrogen chloride (HCl) [, , , , ] reveal the formation of a primary hydrogen bond between the hydrogen atom of the acid and a halogen atom (F or Cl) of the haloethylene. Notably, the preference for fluorine or chlorine as the hydrogen bond acceptor is influenced by the steric environment and the strength of secondary interactions.
Q6: What is the role of secondary interactions in complexes of 1-chloro-2-fluoroethylene with molecules like acetylene?
A6: In the complex of (Z)-1-chloro-2-fluoroethylene with acetylene [], the acetylene molecule orients itself to maximize favorable electrostatic interactions with both the chlorine atom and the geminal hydrogen atom of the haloethylene. This highlights the significance of secondary interactions, beyond the primary hydrogen bond, in dictating the geometry and stability of these complexes.
Q7: How have computational methods been utilized in the study of 1-chloro-2-fluoroethylene?
A7: Computational chemistry plays a vital role in predicting and interpreting the properties of 1-chloro-2-fluoroethylene. Researchers utilize techniques like coupled-cluster theory and Møller–Plesset perturbation theory to determine equilibrium geometries, dipole moments, and anharmonic force fields [, , , , ]. These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.
Q8: What types of reactions are known for 1-chloro-2-fluoroethylene?
A8: 1-Chloro-2-fluoroethylene can participate in addition reactions with silanes [, ] and phosphines [, ], leading to the formation of various organosilicon and organophosphorus compounds. These reactions demonstrate its potential as a building block in synthetic chemistry.
Q9: How does the presence of chlorine and fluorine atoms influence the properties of 1-chloro-2-fluoroethylene?
A9: The presence of chlorine and fluorine atoms significantly impacts the chemical reactivity, stability, and intermolecular interactions of 1-chloro-2-fluoroethylene [, ]. Understanding the interplay between these halogen atoms is crucial for predicting its behavior in different environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



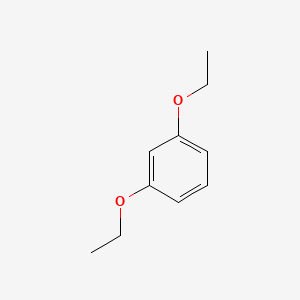
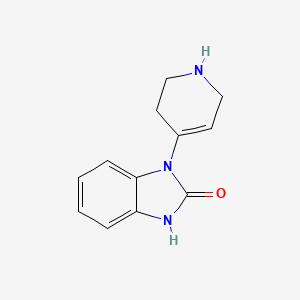
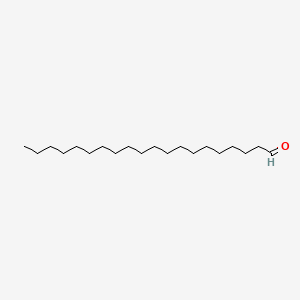


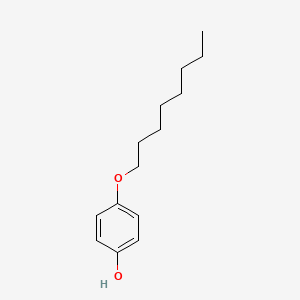
![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)
